2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring, a methoxy group, and a chloro substituent on the benzamide structure
Properties
Molecular Formula |
C15H12ClN5O2 |
|---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
2-chloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22) |
InChI Key |
BXQSJXIMYULBEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Approach: Tetrazole Cycloaddition Followed by Acylation
The most widely reported method involves a two-step sequence beginning with the formation of the tetrazole ring, followed by benzamide coupling.
Step 1: [3+2] Cycloaddition for Tetrazole Formation
The 1H-tetrazol-1-yl group is introduced via a nitrile-to-tetrazole conversion using sodium azide (NaN₃) under catalytic conditions. For example:
-
Substrate : 4-methoxy-3-cyanoaniline
-
Reagents : NaN₃, AlCl₃ (catalyst)
The reaction proceeds via a Huisgen-type cycloaddition, where the nitrile group undergoes nucleophilic attack by azide ions, forming the tetrazole ring. Aluminum chloride enhances reactivity by polarizing the nitrile bond. This step typically achieves 84–91% yields for analogous structures.
Step 2: Benzamide Coupling
The intermediate 4-methoxy-3-(1H-tetrazol-1-yl)aniline is acylated with 2-chlorobenzoyl chloride in the presence of pyridine:
-
Molar Ratio : 1:1.2 (aniline:acyl chloride)
-
Solvent : Pyridine (acts as base and solvent)
Pyridine neutralizes HCl byproducts, driving the reaction to completion. Yields for this step range from 69–91% , depending on substituent steric effects.
Critical Analysis of Reaction Parameters
Catalysts and Solvents
| Parameter | Standard Method | Optimized Method |
|---|---|---|
| Catalyst | AlCl₃ | InCl₃ (ultrasound) |
| Solvent | Water or DMF | 50% Ethanol |
| Temperature | 90°C | 40°C (ultrasound) |
| Time | 12–24 hours | 20 minutes |
| Yield | 84–91% | 95% (analogous compounds) |
The use of InCl₃ under ultrasound significantly enhances reaction efficiency, though scalability for industrial production requires further validation.
Substituent Effects on Reactivity
-
Methoxy Group : Electron-donating methoxy at the 4-position stabilizes the intermediate aryl nitrile, facilitating cycloaddition.
-
Chloro Substituent : The 2-chloro group on the benzoyl moiety slightly reduces acylation yields due to steric hindrance (69% vs. 91% for non-halogenated analogs).
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Research indicates that compounds containing tetrazole and related structures exhibit a broad spectrum of biological activities. The tetrazole ring is particularly noted for its potential in:
- Antimicrobial Activity : Compounds similar to 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide have shown efficacy against various bacterial and fungal strains. Studies have demonstrated that derivatives can outperform standard drugs like isoniazid and fluconazole in inhibiting microbial growth .
- Anticancer Properties : The structural characteristics of tetrazole derivatives allow them to interact with biological targets involved in cancer progression. Research has highlighted their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals. Its unique molecular features facilitate modifications that can enhance potency or selectivity against specific diseases. For instance:
- Antihypertensive Agents : Variants of this compound have been explored for their potential as antihypertensive medications, leveraging the tetrazole moiety's ability to mimic carboxylic acid functionalities found in existing drugs .
Synthesis of Novel Compounds
The synthesis of this compound can lead to the creation of other derivatives with varied biological activities. The versatility of the tetrazole ring allows chemists to explore numerous substitutions that can yield compounds with enhanced therapeutic profiles .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated a series of benzamide derivatives, including those related to this compound, against mycobacterial and fungal strains. The results indicated significant antimicrobial activity, suggesting potential for development into effective treatments for infections resistant to current therapies .
Case Study 2: Anticancer Screening
In another investigation, derivatives were tested for anticancer properties on various cancer cell lines. The findings revealed that certain modifications to the benzamide structure resulted in improved cytotoxicity against cancer cells, paving the way for further research into their mechanisms of action and therapeutic applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-methoxyphenyl]benzamide: Lacks the tetrazole ring, which may reduce its biological activity.
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide: Lacks the chloro substituent, which may affect its reactivity and binding affinity.
2-chloro-N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]benzamide: Contains a hydroxyl group instead of a methoxy group, which can alter its solubility and reactivity.
Uniqueness
2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the tetrazole ring and the chloro substituent, which confer specific chemical and biological properties
Biological Activity
2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound notable for its unique structural features, including a chloro substituent, a methoxy group, and a tetrazole moiety. This article explores its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₂ClN₅O₂
- Molecular Weight : Approximately 364.2 g/mol
- Structural Features :
- Chloro substituent enhances reactivity.
- Methoxy group contributes to lipophilicity.
- Tetrazole ring mimics carboxylate groups, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a variety of pharmacological effects, making it a candidate for therapeutic applications in various diseases.
Antimicrobial Activity
Recent studies have demonstrated the compound's broad-spectrum antibacterial properties against several Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for various bacterial strains:
- Staphylococcus aureus: MIC = 2 μg/ml
- Escherichia coli: MIC = 4 μg/ml
- Pseudomonas aeruginosa: MIC = 8 μg/ml
These results indicate that This compound exhibits potent antibacterial activity comparable to standard antibiotics like norfloxacin and chloromycin .
Anticancer Activity
The compound has shown promise in anticancer research, with studies indicating its potential to inhibit tumor growth in various cancer cell lines. For example, it has been tested against:
- Breast cancer cells (MCF-7)
- Colon cancer cells (HT-29)
In vitro assays revealed that the compound could induce apoptosis in cancer cells, suggesting a mechanism that may involve the activation of caspases and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the tetrazole ring and substituents on the benzamide can significantly influence biological activity. The following table summarizes findings related to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-N-(4-methoxyphenyl)benzamide | Lacks tetrazole ring | Limited antibacterial activity |
| 4-Methoxy-N-(3-tetrazolyl)benzamide | Lacks chlorine | Moderate activity against E. coli |
| 2-Fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide | Fluorine instead of chlorine | Enhanced electronic properties |
This table illustrates how variations in chemical structure can affect the compound's efficacy and spectrum of activity .
Case Studies
Several case studies have examined the pharmacological profile of This compound :
-
Study on Antibacterial Properties :
- Researchers evaluated the compound against clinical isolates of MRSA and other nosocomial pathogens.
- Results indicated significant bactericidal activity with an MIC lower than traditional treatments.
-
Anticancer Efficacy :
- A study assessed the cytotoxic effects on human cancer cell lines.
- The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide?
The compound can be synthesized via amide coupling between 2-chlorobenzoyl chloride and 4-methoxy-3-(1H-tetrazol-1-yl)aniline. A typical protocol involves dissolving the aniline derivative in anhydrous dichloromethane, adding triethylamine as a base, and reacting with 2-chlorobenzoyl chloride under nitrogen at 0–5°C. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the aromatic substitution pattern and amide bond formation (e.g., δ ~8.0 ppm for amide protons) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected m/z ~385.07 [M+H]+).
- IR Spectroscopy : To identify functional groups (e.g., N-H stretch ~3300 cm⁻¹ for amide, C=O stretch ~1650 cm⁻¹) .
Q. How does the tetrazole moiety influence the compound’s reactivity?
The tetrazole group introduces steric hindrance and hydrogen-bonding capacity, affecting reaction kinetics in further derivatization. For example, Suzuki-Miyaura coupling may require bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to overcome steric challenges .
Q. What preliminary assays assess its bioactivity?
Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization. Prioritize targets associated with tetrazole-containing analogs, such as angiotensin II receptors or metalloproteinases, given the tetrazole’s role in coordinating metal ions .
Advanced Research Questions
Q. How can reaction yields be optimized when the tetrazole group causes steric hindrance?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst Systems : Employ Pd(OAc)₂ with SPhos ligand for cross-coupling reactions, which tolerates steric bulk .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) while maintaining yields >80% .
Q. What strategies resolve contradictions between computational binding predictions and experimental IC50 values?
- Molecular Dynamics Simulations : Account for protein flexibility and solvation effects missed in docking studies.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate static computational models .
Q. How does the methoxy group impact metabolic stability in vivo?
- In Vitro Microsomal Assays : Compare half-life (t1/2) of the parent compound vs. analogs lacking the methoxy group.
- CYP450 Inhibition Screening : Identify metabolic pathways (e.g., CYP3A4-mediated demethylation) using liver microsomes and LC-MS/MS analysis .
Q. What analytical methods differentiate polymorphic forms of the compound?
- Powder X-Ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases.
- Differential Scanning Calorimetry (DSC) : Detect melting point variations (>5°C differences indicate distinct polymorphs) .
Data Analysis & Mechanistic Questions
Q. How to interpret conflicting solubility data in DMSO vs. aqueous buffers?
Q. What mechanistic insights explain off-target effects in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
